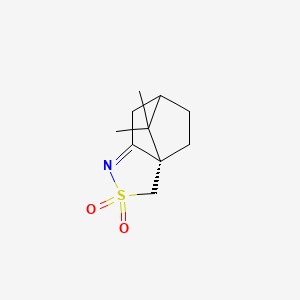

(1S)-(-)-Camphorsulfonylimine

Description

Historical Trajectory of Chiral Auxiliary Development

The concept of using a temporary chiral group to induce stereoselectivity in a reaction, known as a chiral auxiliary, gained significant traction in the 1970s. numberanalytics.com Early efforts focused on attaching a readily available, enantiomerically pure molecule to a prochiral substrate. This auxiliary would then direct the approach of a reagent from a specific face, creating a new stereocenter with a predictable configuration. After the reaction, the auxiliary is cleaved, yielding the desired chiral product and ideally allowing for the recovery and reuse of the auxiliary. Over the decades, this field has seen substantial growth, with chemists designing and synthesizing a wide array of auxiliaries to achieve high levels of stereocontrol in various transformations, including pericyclic reactions, alkylations, and aldol (B89426) additions. numberanalytics.comsfu.ca

Emergence of Camphor-Derived Chiral Reagents

The natural abundance of camphor (B46023) in both its enantiomeric forms has made it an attractive starting material for the synthesis of chiral auxiliaries and catalysts. iupac.org Its rigid bicyclic skeleton and the potential for functionalization at various positions allow for the creation of highly effective stereodirecting groups. iupac.orgumich.edu In the 1980s, a significant breakthrough came with the development of bornane-10,2-sultams, known as Oppolzer's sultams, which are derived from camphorsulfonic acid. iupac.org These auxiliaries demonstrated remarkable efficiency and versatility in a range of asymmetric transformations. iupac.org The success of these camphor-based auxiliaries paved the way for the development of other related structures, including (1S)-(-)-Camphorsulfonylimine and its derivatives.

Significance and Early Contributions of this compound in Organic Chemistry

This compound, which can be prepared from the corresponding (1S)-(+)-10-camphorsulfonic acid, emerged as a key intermediate in the synthesis of other important chiral reagents. uiowa.eduorgsyn.org One of its most notable early contributions was its role as a precursor to the chiral oxidizing agents known as (camphorylsulfonyl)oxaziridines, pioneered by Franklin A. Davis. orgsyn.orgarkat-usa.org These oxaziridines, often referred to as Davis reagents, proved to be highly effective for the asymmetric hydroxylation of enolates, providing access to optically active α-hydroxy carbonyl compounds. orgsyn.orgresearchgate.net

The synthesis of this compound is itself a straightforward process, typically involving the cyclization of (+)-(1S)-camphorsulfonamide under acidic conditions. orgsyn.org The imine is a stable, crystalline solid, which makes it a convenient starting material. uiowa.eduorgsyn.org

One of the pivotal applications of the derived oxaziridines is in the diastereoselective hydroxylation of enolates. For instance, the lithium enolate of a ketone can be oxidized to the corresponding α-hydroxy ketone with high levels of stereocontrol. This transformation is crucial for the synthesis of many biologically active natural products and pharmaceuticals. orgsyn.orgresearchgate.net The table below summarizes early findings in the asymmetric hydroxylation of various enolates using a (camphorylsulfonyl)oxaziridine derived from the corresponding sulfonylimine.

| Enolate Substrate (Ketone Precursor) | Product (α-Hydroxy Ketone) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

| Deoxyvasicinone | (R)-(+)-Vasicinone | 71% e.e. acs.org |

| Lithium enolate of propiophenone | α-Hydroxypropiophenone | >95% d.e. |

| Potassium enolate of 2-acetyl-5,8-dimethoxytetralone | (R)-(-)-2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol | >95% e.e. researchgate.net |

| Various β-amino enolates | anti-β-Amino-α-hydroxy esters | >90% d.e. researchgate.netscispace.com |

This table presents a selection of early research findings and is for illustrative purposes.

Beyond its use as a precursor to oxaziridines, this compound itself has been utilized in the preparation of other valuable chiral auxiliaries, such as (-)-2,10-camphorsultam (Oppolzer's auxiliary). orgsyn.org The development and application of this compound and its derivatives have had a lasting impact on the field of asymmetric synthesis, providing reliable methods for the construction of complex chiral molecules.

Properties

IUPAC Name |

(1S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7?,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHOEBNYVSWBBW-OMNKOJBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CC[C@]13CS(=O)(=O)N=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107869-45-4, 60886-80-8 | |

| Record name | (3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.150.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-10-Camphorsulfonimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes to 1s Camphorsulfonylimine

Traditional Synthetic Pathways

The preparation of (1S)-(-)-Camphorsulfonylimine traditionally follows a multi-step sequence starting from the naturally derived, enantiomerically pure (1S)-(+)-10-camphorsulfonic acid. uiowa.edu This ensures that the stereocenter in the final product is well-defined.

Historically, the synthesis of the precursor for the target imine, camphorsulfonamide, involved a two-step process. The initial step required the conversion of camphorsulfonic acid into its corresponding sulfonyl chloride. orgsyn.org This transformation was typically achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). orgsyn.org The isolated camphorsulfonyl chloride was then subsequently reacted with ammonium (B1175870) hydroxide (B78521) to furnish the desired camphorsulfonamide. orgsyn.org This sulfonamide serves as the direct precursor to the sulfonylimine. The final step is an acid-catalyzed intramolecular condensation of the sulfonamide to form the cyclic sulfonylimine. orgsyn.org

Significant improvements have been made to the classic pathway to enhance efficiency and yield, making the process more suitable for large-scale production. A highly efficient modified procedure allows for the direct conversion of camphorsulfonic acid to camphorsulfonamide, thereby avoiding the isolation of the intermediate sulfonyl chloride. orgsyn.org In this improved method, the reaction with ammonium hydroxide yields the sulfonamide in greater than 95% purity, which is sufficient for it to be used directly in the subsequent step. orgsyn.org

Table 1: Optimized Synthesis and Properties of this compound

| Parameter | Value | Reference |

| Starting Material | (+)-(1S)-Camphorsulfonamide | orgsyn.org |

| Catalyst | Amberlyst 15 ion-exchange resin | orgsyn.org |

| Solvent | Toluene (B28343) | orgsyn.org |

| Reaction Time | 4 hours | orgsyn.org |

| Yield | 90-95% (from sulfonamide) | orgsyn.org |

| Melting Point | 225-228 °C | orgsyn.org |

| Optical Rotation [α]D | -32.7° (c=1.9, CHCl₃) | orgsyn.org |

Stereoselective Synthesis and Enantiomeric Purity

The utility of this compound in asymmetric synthesis is critically dependent on its own enantiomeric purity. The synthetic strategies employed are designed to preserve the stereochemical information from the starting material.

The high enantiomeric purity of this compound is achieved by starting with an enantiomerically pure precursor from the chiral pool. The synthesis begins with commercially available (1S)-(+)-10-camphorsulfonic acid. uiowa.edu The absolute configuration of the camphor (B46023) scaffold is maintained throughout the entire synthetic sequence, from the sulfonic acid to the sulfonamide and finally to the sulfonylimine. uiowa.edu Because the synthesis does not involve the formation or cleavage of bonds at the stereocenters of the camphor backbone, the enantiomeric excess of the starting material is transferred directly to the final product. The final purification by crystallization further ensures high enantiomeric purity by removing any minor impurities. orgsyn.org

The rigid bicyclic structure of the camphor backbone in this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions. When this imine is used to prepare derivatives like (camphorylsulfonyl)oxaziridines, the oxidation of the carbon-nitrogen double bond is sterically blocked from the exo face. orgsyn.org This inherent facial bias in the sulfonylimine substrate leads to a highly stereoselective transformation, obviating the need for the separation of diastereomers in the subsequent product. orgsyn.org This high degree of stereocontrol is a direct consequence of the well-defined and conformationally locked structure of the this compound intermediate, highlighting its excellent enantiomeric and diastereomeric integrity.

Green Chemistry Considerations in this compound Synthesis

While dedicated green chemistry studies on this specific synthesis are not extensively documented, several aspects of the optimized synthetic route align with the principles of green chemistry. The development of more sustainable chemical processes is an ongoing necessity in the chemical industry. unibo.it

Furthermore, the use of Amberlyst 15, a solid-supported ion-exchange resin, as the catalyst for the cyclization step is a key green feature. orgsyn.org Unlike soluble acids, this heterogeneous catalyst can be easily removed from the reaction mixture by simple filtration and can potentially be recycled and reused. This minimizes catalyst waste and simplifies the product purification process, avoiding complex aqueous workups. The use of toluene as a solvent allows for the azeotropic removal of water via a Dean-Stark trap, driving the reaction to completion and representing an efficient engineering solution.

Asymmetric Catalysis and Chiral Auxiliary Applications of 1s Camphorsulfonylimine

Fundamental Principles of Asymmetric Induction by (1S)-(-)-Camphorsulfonylimine

The asymmetric induction capabilities of reagents derived from this compound are rooted in the well-defined, rigid stereochemistry of the camphor (B46023) framework. This structure acts as a chiral auxiliary, influencing the stereochemical outcome of reactions on a prochiral substrate.

The primary mechanism for stereochemical control involves sterically directed diastereoselective reactions. When this compound is oxidized to its corresponding oxaziridine (B8769555), the camphor scaffold effectively blocks one face of the molecule. This steric hindrance dictates the trajectory of an approaching substrate, forcing it to react from the less hindered face. orgsyn.orgnih.gov

In the case of the asymmetric hydroxylation of enolates, the reaction is proposed to proceed through an open SN2-type transition state. organic-chemistry.org In this model, steric interactions between the substituents on the prochiral enolate and the bulky camphor group of the oxaziridine are maximized in one transition state and minimized in the other. The reaction preferentially proceeds through the lower-energy transition state, leading to the formation of one enantiomer of the α-hydroxy carbonyl compound in excess. organic-chemistry.org The key factors that influence the degree of stereoinduction are the substitution pattern of the enolate and its structure in solution. organic-chemistry.org

Chiral recognition is the process by which the chiral reagent selectively interacts with one of the two prochiral faces of the substrate. The camphorsulfonyloxaziridine reagent, derived from this compound, achieves this recognition primarily through steric repulsion. The bulky camphor skeleton creates a distinct chiral environment around the electrophilic oxygen atom of the oxaziridine ring.

When a nucleophile, such as an enolate, approaches the oxaziridine, it must navigate this sterically demanding environment. The different spatial arrangements of the enolate's substituents lead to varying degrees of steric clash with the camphor framework. The approach that minimizes these unfavorable steric interactions is strongly favored, resulting in a highly selective oxygen transfer to a specific face of the substrate. This effective discrimination between the prochiral faces of the enolate is the basis for the high enantioselectivities observed in these reactions. organic-chemistry.org

Enantioselective Hydroxylation Reactions

One of the most significant applications of reagents derived from this compound is the enantioselective hydroxylation of prochiral enolates to produce optically active α-hydroxy carbonyl compounds. orgsyn.orguwindsor.ca These products are valuable building blocks in the synthesis of many biologically active natural products. orgsyn.orgacs.org

The oxidation of prochiral ketone and ester enolates using (+)-(2R,8aS)-Camphorsulfonyloxaziridine provides α-hydroxy carbonyl compounds in high chemical yields and with good to excellent levels of enantioselectivity. orgsyn.org The reaction is highly reagent-controlled, meaning the stereochemical outcome is determined by the absolute configuration of the oxaziridine. organic-chemistry.org

Studies have shown that sodium enolates generally provide higher enantiomeric excess (ee) compared to their lithium or zinc counterparts. organic-chemistry.org The stereoselectivities for trisubstituted enolates are typically very good, often ranging from 60% to over 95% ee. organic-chemistry.org

Table 1: Asymmetric Hydroxylation of Ketone Enolates with (+)-(2R,8aS)-Camphorsulfonyloxaziridine

| Ketone Precursor | Enolate Counterion | Yield (%) | ee (%) |

|---|---|---|---|

| 2-Methyl-1-tetralone | Na+ | 91 | 95 |

| 2-Methyl-1-indanone | Na+ | 88 | 90 |

| 2-Propyl-1-tetralone | Na+ | 85 | 92 |

| Propiophenone | Na+ | 75 | 60 |

| 2,2-Dimethyl-1-tetralone | Na+ | 70 | 21 |

Data sourced from Davis, F. A., et al. (1990). J. Am. Chem. Soc., 112, 6679-6690. organic-chemistry.org

The scope of the enantioselective hydroxylation using camphorsulfonyloxaziridine is broad but has certain limitations. The reaction is most effective for generating tertiary α-hydroxy ketones from trisubstituted enolates, where high enantioselectivities are consistently achieved. organic-chemistry.org

However, the method is less successful for the oxidation of tetrasubstituted ketone enolates, which results in significantly lower enantiomeric excesses, typically between 21–30% ee. organic-chemistry.org This limitation is attributed to increased steric congestion in the transition state, which diminishes the energy difference between the two competing diastereomeric pathways.

Stereoselective Oxaziridine Synthesis and Reactivity

This compound is the direct precursor for the synthesis of the corresponding chiral N-sulfonyloxaziridine, which is the active oxidizing agent. The synthesis of the oxaziridine is itself a highly stereoselective process.

The imine is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), or Oxone. nih.gov The oxidation of the carbon-nitrogen double bond occurs with high facial selectivity. The bulky camphor skeleton sterically blocks the exo face, forcing the oxidizing agent to approach from the endo face. orgsyn.orgnih.gov This results in the formation of a single diastereomer of the oxaziridine, (+)-(2R,8aS)-Camphorsulfonyloxaziridine, thus avoiding the need for separating diastereomeric products. orgsyn.org

The resulting camphorsulfonyloxaziridine is a stable, crystalline solid that acts as a mild, electrophilic oxygen transfer agent. nih.gov When compared to other N-sulfonyloxaziridines, it exhibits somewhat reduced reactivity. orgsyn.org For example, it does not react with amines or alkenes under typical conditions. orgsyn.org However, this attenuated reactivity contributes to its high selectivity, making it the preferred reagent for the hydroxylation of sensitive substrates like enolates, Grignard reagents, and organolithium compounds, where it provides good to excellent yields with minimal side reactions. orgsyn.org It has also been used for the asymmetric oxidation of sulfides to sulfoxides, although the enantioselectivities are generally modest (3–77% ee). orgsyn.orgnih.gov

Table 2: Reactivity Profile of (+)-(2R,8aS)-Camphorsulfonyloxaziridine

| Substrate Class | Product Class | Reactivity/Selectivity |

|---|---|---|

| Prochiral Enolates | α-Hydroxy Carbonyls | Excellent yields and good to high ee. orgsyn.orgorganic-chemistry.org |

| Grignard Reagents | Alcohols | Good to excellent yields. orgsyn.org |

| Organolithium Reagents | Alcohols/Phenols | Good to excellent yields, minimal side reactions. orgsyn.org |

| Sulfides | Sulfoxides | Moderate reactivity, modest to good ee. orgsyn.orgnih.gov |

| Amines | N-Oxides | No reaction observed. orgsyn.org |

Formation of Chiral Oxaziridines from this compound

The transformation of this compound into a chiral oxaziridine represents a cornerstone of its utility in asymmetric synthesis. This conversion is achieved through the oxidation of the imine functionality. The resulting N-sulfonyloxaziridines, often referred to as Davis' oxaziridines, are stable, crystalline solids and powerful, electrophilic oxygen transfer agents. nih.govsigmaaldrich.com

The synthesis is typically accomplished by reacting this compound with a potent oxidizing agent. A common and practical method involves the use of buffered potassium peroxymonosulfate (B1194676) (Oxone). nih.gov Other reagents, such as meta-chloroperoxybenzoic acid (mCPBA), have also been successfully employed. nih.gov A key feature of this oxidation is its high stereoselectivity. The bulky camphor skeleton effectively shields one face of the carbon-nitrogen double bond, forcing the oxidant to attack from the less sterically hindered endo face. nih.gov This steric control results in the formation of a single oxaziridine diastereoisomer, obviating the need for subsequent separation procedures. nih.gov

Applications of this compound-Derived Oxaziridines in Asymmetric Oxidation

The primary application of oxaziridines derived from this compound is as highly efficient, reagent-controlled oxidants in asymmetric synthesis. Their most significant use is in the asymmetric hydroxylation of prochiral enolates to generate optically active α-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of biologically active molecules. nih.govnih.gov

These camphorsulfonyl oxaziridines react with a variety of metal enolates (derived from ketones, esters, and amides) to install a hydroxyl group with good to excellent levels of enantioselectivity. nih.govnih.gov Studies have shown that sodium enolates often provide superior results compared to their lithium or zinc counterparts, yielding α-hydroxy ketones with high enantiomeric excess (ee). nih.gov The reaction is believed to proceed via an open SN2-type transition state, where the stereochemical outcome is dictated by steric interactions, favoring the less hindered pathway. nih.gov This method provides a robust and direct route to enantiomerically enriched acyloins. nih.gov

Beyond enolates, these chiral oxaziridines are employed in the asymmetric oxidation of other functional groups. They can convert prochiral sulfides into chiral sulfoxides, although the reactivity and enantioselectivity can be variable depending on the substrate. nih.govnih.gov Other applications include the asymmetric oxidation of selenides to selenoxides, disulfides to thiosulfinates, and the epoxidation of alkenes. nih.gov However, compared to other N-sulfonyloxaziridines, (camphorylsulfonyl)oxaziridine generally exhibits reduced reactivity, for instance, it does not typically react with amines or unactivated alkenes. nih.gov

Table 1: Asymmetric Oxidation of Ketone Enolates with (+)-(Camphorylsulfonyl)oxaziridine Data sourced from Davis, F. A., et al. (1990). J. Am. Chem. Soc. nih.gov

| Ketone Precursor | Enolate Counterion | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Methyl-1-tetralone | Na | R | 91 | 95 |

| 2-Propyl-1-tetralone | Na | R | 85 | 94.5 |

| 2-Phenyl-1-tetralone | Na | R | 86 | 90 |

| 2-Methyl-1-indanone | Na | R | 85 | 86 |

| 3-Methyl-4-chromanone | Na | R | 80 | 90 |

| 2,2-Dimethyl-1-tetralone | Li | S | 70 | 30 |

Table 2: Asymmetric Oxidation of Sulfides with (+)-(Camphorylsulfonyl)oxaziridine Data sourced from Chen, F. A. (1992). Org. Synth. nih.gov

| Sulfide Substrate | Product | Enantiomeric Excess (ee, %) |

| Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | 48 |

| Ethyl phenyl sulfide | Ethyl phenyl sulfoxide | 12 |

| t-Butyl phenyl sulfide | t-Butyl phenyl sulfoxide | 77 |

| Benzyl methyl sulfide | Benzyl methyl sulfoxide | 3 |

Other Asymmetric Transformations Mediated by this compound

While the oxaziridine derivatives of this compound are famed for their role in oxidation reactions, the imine itself and its direct reduction product serve as foundational scaffolds for other critical asymmetric transformations.

The rigid camphor backbone, which imparts excellent stereocontrol, makes derivatives of this compound valuable as chiral auxiliaries. While the imine is not typically used directly in alkylation, its reduction product, (-)-2,10-camphorsultam, is one of the most reliable and widely used chiral auxiliaries in asymmetric synthesis. This sultam is readily prepared by the diastereoselective reduction of this compound.

Once attached to a prochiral substrate (e.g., via an N-acyl bond), the camphorsultam auxiliary effectively directs the approach of electrophiles, such as alkyl halides, to one face of the enolate. This leads to highly diastereoselective alkylation reactions. nih.gov After the desired stereocenter is set, the auxiliary can be cleaved hydrolytically and recovered for reuse. This methodology has been successfully applied to the asymmetric synthesis of α-alkylated carboxylic acids and amino acids. nih.govnih.gov For instance, the stereoselective alkylation of a phenylthiazolinylcamphorsultam with methyl iodide proceeds with high diastereoselectivity, providing a route to enantiomerically pure (R)-α-methylcysteine after hydrolysis. nih.gov

The structural motif of the camphor skeleton present in this compound is highly effective for inducing chirality in carbon-carbon bond-forming reactions. Again, this is most prominently demonstrated through the use of its derivative, camphorsultam, as a chiral auxiliary. N-Acyl camphorsultams have been extensively used to control stereochemistry in fundamental reactions like aldol (B89426) condensations, Diels-Alder reactions, and conjugate additions.

In asymmetric aldol reactions, the boron enolates of N-propionyl camphorsultam react with aldehydes to produce syn-aldol adducts with exceptional levels of diastereoselectivity. The camphor framework locks the conformation of the enolate and shields one of its faces, thereby controlling the trajectory of the incoming aldehyde. Similarly, N-acryloyl and N-crotonoyl sultams function as powerful chiral dienophiles in asymmetric Diels-Alder reactions, allowing for the construction of complex cyclic systems with predictable stereochemistry. These methods underscore the value of the camphor scaffold, originating from compounds like this compound, in the construction of chiral molecules.

The utility of this compound in asymmetric oxidations is primarily expressed through its conversion to the corresponding chiral oxaziridine, as detailed previously (Section 3.3.2). The oxaziridine acts as the stoichiometric oxidant that transfers an oxygen atom enantioselectively.

In the context of asymmetric reductions, this compound plays a critical role as a substrate in a highly diastereoselective reduction to generate the invaluable chiral auxiliary, (-)-2,10-camphorsultam. The reduction of the endocyclic C=N bond of the sulfonylimine can be achieved with various reducing agents, such as sodium borohydride (B1222165) in methanol. This reaction proceeds with high diastereoselectivity, affording the corresponding sultam as essentially a single diastereomer. The resulting camphorsultam is a cornerstone chiral auxiliary, widely employed to direct the stereochemical course of reductions of other functional groups, such as ketones, attached to the auxiliary. This two-step sequence—diastereoselective reduction of the imine followed by use of the resulting sultam auxiliary to control other reductions—highlights the pivotal role of this compound in the field of asymmetric synthesis.

Mechanistic Insights and Computational Analysis of 1s Camphorsulfonylimine Reactions

Reaction Mechanism Elucidation through Experimental Studies

Experimental studies provide foundational data for understanding the pathways of chemical transformations. Techniques such as kinetic isotope effect measurements and spectroscopic analysis of transient species offer invaluable insights into the rate-determining steps and the nature of intermediates in reactions involving (1S)-(-)-Camphorsulfonylimine and related chiral auxiliaries.

While specific studies detailing kinetic isotope effects (KIEs) and Hammett analysis for reactions directly involving this compound are not extensively documented in the literature, the principles of these techniques are fundamental to mechanistic organic chemistry. KIEs are instrumental in identifying the rate-determining step of a reaction by observing the change in reaction rate upon isotopic substitution. For instance, a significant primary KIE (kH/kD > 1) upon replacing a hydrogen atom with deuterium (B1214612) at a position where a bond is broken in the proposed rate-determining step would provide strong evidence for that mechanistic hypothesis.

In the context of reactions utilizing chiral auxiliaries derived from camphorsulfonylimine, such as N-acylated camphorsultams, KIE studies could elucidate the mechanism of enolate formation and subsequent alkylation or aldol (B89426) reactions. For example, in an asymmetric alkylation, a primary KIE would be expected for the deprotonation of the α-carbon if this is the rate-limiting step.

Hammett analysis, which correlates the reaction rates of a series of substituted aromatic reactants with a substituent constant, is a powerful tool for probing the electronic nature of transition states. Although not commonly applied to the chiral auxiliary itself, it could be employed to understand the electronic demands of reactions involving substrates that bear aromatic rings. The sign and magnitude of the reaction constant (ρ) from a Hammett plot would indicate the extent of charge development in the transition state.

The direct observation and characterization of reaction intermediates are crucial for confirming proposed reaction mechanisms. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies can allow for the direct observation of transient intermediates in reactions involving camphor-derived auxiliaries. For instance, in the formation of enamines from this compound, NMR could potentially be used to characterize the enamine intermediate, providing information about its geometry and electronic structure.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for detecting and characterizing charged intermediates in solution. In reactions catalyzed by or involving derivatives of this compound, ESI-MS can be used to identify key intermediates, such as metal-enolate complexes in asymmetric alkylations or the protonated catalyst-substrate adducts. For example, in a study on the Strecker degradation of amino acids promoted by a camphor-derived sulfonamide, ESI-MS was used to identify the reaction products.

A hypothetical application could involve the study of a Diels-Alder reaction where a Lewis acid activates a dienophile bearing a camphorsulfonylimine-derived auxiliary. ESI-MS could potentially detect the Lewis acid-dienophile complex, providing evidence for the proposed activation mechanism.

| Technique | Application in Mechanistic Studies | Potential Insights for this compound Reactions |

| Kinetic Isotope Effect | Determining the rate-limiting step of a reaction. | Elucidating the mechanism of C-H bond cleavage in enolate formation. |

| Hammett Analysis | Probing the electronic nature of the transition state. | Understanding the electronic demands on the substrate during the stereodetermining step. |

| NMR Spectroscopy | Direct observation and structural elucidation of reaction intermediates. | Characterization of enamine or enolate intermediates. |

| Mass Spectrometry | Detection and identification of transient charged species in the reaction mixture. | Identification of catalyst-substrate adducts and other key intermediates. |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms at the molecular level. For reactions involving this compound, theoretical approaches are indispensable for understanding the origins of stereoselectivity.

Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry for its balance of accuracy and computational cost. DFT calculations are particularly adept at locating and characterizing the transition states of chemical reactions, which are critical for understanding reaction rates and selectivities.

In the context of asymmetric reactions employing chiral auxiliaries derived from this compound, such as camphorsultam, DFT has been used to model the transition states of various transformations, including Diels-Alder reactions, aldol additions, and alkylations. These studies typically involve comparing the energies of the diastereomeric transition states leading to the different stereoisomeric products. The calculated energy difference between these transition states can then be used to predict the stereochemical outcome of the reaction, which can be compared with experimental results.

For example, in a Diels-Alder reaction between an acrylate (B77674) bearing a camphorsultam auxiliary and a diene, DFT calculations can model the four possible transition states (endo and exo approaches for both Re and Si faces of the dienophile). The calculated lowest energy transition state would correspond to the major product observed experimentally, and analysis of the geometry of this transition state can reveal the specific steric and electronic interactions responsible for the observed stereoselectivity. The rigid camphor (B46023) backbone effectively shields one face of the reactive enolate or dienophile, forcing the substrate to approach from the less hindered face.

While DFT is excellent for studying static transition state structures, molecular dynamics (MD) simulations provide a dynamic picture of the reaction, including the role of the solvent and the conformational flexibility of the reactants and catalyst. MD simulations can be used to explore the conformational landscape of the reactant-auxiliary conjugate and its interactions with other molecules in the reaction medium.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural properties of molecules with their chemical or biological activity. In the context of asymmetric synthesis, QSAR could potentially be used to predict the stereoselectivity of a reaction based on the structural features of the substrate, catalyst, or chiral auxiliary.

However, the application of QSAR for stereoselectivity prediction in reactions involving chiral auxiliaries like this compound is not a common practice. The development of a robust QSAR model would require a large and diverse dataset of reactions with varying substrates and measured enantiomeric or diastereomeric excesses. Such datasets are often not available for specific chiral auxiliaries. The stereochemical outcome is highly sensitive to subtle steric and electronic effects in the transition state, which can be challenging to capture with the descriptors typically used in QSAR modeling. DFT calculations of transition state energies generally provide a more direct and mechanistically insightful approach to predicting stereoselectivity.

| Computational Method | Focus of Analysis | Insights into this compound Reactions |

| Density Functional Theory (DFT) | Geometry and energy of transition states. | Rationalization of the origin of stereoselectivity by comparing the energies of diastereomeric transition states. |

| Molecular Dynamics (MD) | Dynamic behavior and intermolecular interactions. | Understanding the role of solvent and conformational effects in chiral induction. |

| QSAR | Statistical correlation of structure and stereoselectivity. | Potentially predictive but less common for this application due to data requirements and complexity of stereochemical control. |

Derivatives, Analogues, and Structural Modifications of 1s Camphorsulfonylimine

Design and Synthesis of Novel (1S)-(-)-Camphorsulfonylimine Derivatives

The rational design of new chiral auxiliaries based on the this compound framework is driven by the desire to enhance stereochemical induction, improve reaction efficiency, and facilitate auxiliary removal and recycling. Synthetic strategies primarily focus on two key areas: modifications to the rigid camphor (B46023) backbone and functionalization of the reactive sulfonylimine moiety.

Modifications to the Camphor Skeleton

The bicyclic camphor skeleton of this compound provides a rigid and well-defined chiral environment. Alterations to this framework can significantly influence the steric bulk and electronic properties of the auxiliary, thereby impacting its ability to control the stereochemical outcome of a reaction.

One common modification involves the introduction of substituents at various positions on the camphor ring. For instance, the synthesis of N-substituted 2-exo-hydroxybornyl-10-sulfonamides, precursors to functionalized camphorsulfonylimine derivatives, allows for the incorporation of a wide range of steric and electronic diversity. researchgate.net The preparation of these derivatives typically starts from commercially available (1S)-(+)-camphor-10-sulfonyl chloride, which is reacted with a primary amine to yield the corresponding sulfonamide. Subsequent reduction of the camphor carbonyl group, often with a hydride reagent, can lead to the formation of epimeric alcohols, providing further opportunities for structural variation. researchgate.net

Another approach involves more profound skeletal remodeling to create novel bicyclic systems. While not directly applied to this compound in the reviewed literature, the principles of skeletal remodeling of terpenes like camphor offer a promising avenue for creating fundamentally new chiral auxiliaries with unique stereochemical directing capabilities.

The following table summarizes representative modifications to the camphor skeleton of related sulfonamide precursors:

| Modification | Starting Material | Reagents | Purpose of Modification |

| N-Substitution | (1S)-(+)-camphor-10-sulfonyl chloride | Various primary amines | Introduce steric and electronic diversity |

| Carbonyl Reduction | N-substituted camphor-10-sulfonamides | Sodium borohydride (B1222165) | Generate epimeric alcohols for further functionalization |

Functionalization of the Sulfonylimine Moiety for Tuned Reactivity

The sulfonylimine group is the key functional handle of the auxiliary, directly participating in the bond-forming events of the asymmetric transformation. Its reactivity and directing ability can be modulated through N-substitution and modification of the sulfur center.

While the core this compound features an unsubstituted nitrogen on the imine, derivatization at this position can introduce new functionalities. For example, the synthesis of N-acyl derivatives can alter the electronic properties of the imine and provide additional coordination sites for metal catalysts. The preparation of such derivatives can be achieved by reacting the parent sulfonylimine with acylating agents.

Furthermore, the conversion of the sulfonylimine to related functional groups, such as oxaziridines, demonstrates the versatility of this moiety. The oxidation of camphorsulfonylimine, for instance, yields the corresponding camphorsulfonyloxaziridine, a powerful chiral oxidizing agent. uiowa.edu This transformation highlights how the sulfonylimine moiety can be a precursor to other valuable chiral reagents.

Structure-Reactivity and Structure-Selectivity Relationships

Understanding the relationship between the structure of a chiral auxiliary and its performance in an asymmetric reaction is crucial for rational design and optimization. For this compound derivatives, both steric and electronic factors play a pivotal role in determining the enantioselectivity of the transformation.

Impact of Steric and Electronic Factors on Enantioselectivity

The rigid camphor backbone provides a well-defined steric environment that effectively shields one face of the reactive sulfonylimine moiety. The bulky gem-dimethyl group and the bicyclic ring system create a significant steric bias, forcing incoming reagents to approach from the less hindered face. This steric control is a primary determinant of the observed diastereoselectivity in reactions such as alkylations and cycloadditions.

The nature of the substituent on the nitrogen of the sulfonamide precursor can also exert a significant steric influence. In the asymmetric Morita-Baylis-Hillman reaction using camphor-derived auxiliaries, it has been observed that more sterically hindered aldehydes lead to higher diastereoselectivities, underscoring the importance of steric interactions in the transition state. researchgate.net

Electronic effects, while often more subtle, can also modulate the reactivity and selectivity of the auxiliary. Electron-withdrawing or electron-donating groups on the camphor skeleton or on the N-substituent can influence the acidity of protons alpha to the imine and the electrophilicity of the imine carbon. These electronic perturbations can affect the rate and stereochemical course of the reaction.

Comparative Studies with Related Chiral Auxiliaries and Catalysts

The performance of this compound and its derivatives is best understood in the context of other widely used chiral auxiliaries. A prominent point of comparison is Oppolzer's camphorsultam, another camphor-derived auxiliary that has seen extensive application in asymmetric synthesis. core.ac.ukscispace.com

Both this compound and Oppolzer's sultam leverage the rigid camphor backbone to enforce a chiral environment. However, the nature of the functional group—a sulfonylimine versus a sultam (a cyclic sulfonamide)—leads to differences in reactivity and in the types of transformations for which they are best suited. Camphorsultams are frequently used in asymmetric Diels-Alder reactions, alkylations, and aldol (B89426) reactions. scispace.com

Another important class of chiral auxiliaries for comparison are the Evans oxazolidinones. nih.gov These auxiliaries are particularly effective in directing asymmetric aldol and alkylation reactions. A key advantage of Evans auxiliaries is the well-understood and predictable stereochemical outcomes, often rationalized by chelation-controlled transition state models.

The following table provides a qualitative comparison of these chiral auxiliaries:

| Chiral Auxiliary | Parent Scaffold | Key Functional Group | Common Applications | Key Advantages |

| This compound | Camphor | Sulfonylimine | Asymmetric synthesis of amines, amino acids | Versatile reactivity of the imine |

| Oppolzer's Camphorsultam | Camphor | Sultam | Diels-Alder, alkylations, aldol reactions | High diastereoselectivity, well-established |

| Evans Oxazolidinones | Amino Alcohols | Oxazolidinone | Aldol reactions, alkylations | Predictable stereoselectivity, reliable |

Ultimately, the choice of chiral auxiliary depends on the specific transformation, the desired stereochemical outcome, and the ease of auxiliary synthesis, attachment, and removal. The continued development of derivatives of this compound, informed by a deepening understanding of structure-reactivity relationships, will undoubtedly expand its utility and solidify its place in the toolkit of the synthetic chemist.

Advanced Synthetic Applications and Future Research Directions

Role in the Total Synthesis of Chiral Natural Products

The asymmetric synthesis of natural products, many of which possess significant biological activity, represents a formidable challenge in organic chemistry. nih.gov Chiral auxiliaries derived from the inexpensive and readily available "chiral pool," which includes natural substances like camphor (B46023), are essential tools for constructing these complex molecules with high enantiomeric purity. nih.gov The rigid camphor backbone provides a well-defined steric environment that can effectively shield one face of a reactive molecule, directing incoming reagents to the opposite face and thereby controlling the stereochemical outcome of a reaction.

While (1S)-(-)-Camphorsulfonylimine itself is a key chiral intermediate, its structural relatives derived from camphor have been instrumental in the stereoselective synthesis of crucial building blocks for natural products. uiowa.edu For instance, camphor-derived tricycloiminolactones have been employed as versatile chiral templates to synthesize a wide array of enantiopure α-amino acids. nih.gov These amino acids are then incorporated into the total synthesis of complex natural products. This strategy has proven successful in the synthesis of molecules such as the antibiotic chloramphenicol, the antifungal agent sphingofungin F, and the proteasome inhibitor lactacystin. nih.gov The camphor-based auxiliary is used to set the critical stereocenter(s) and is then cleaved and recycled, demonstrating the power of this approach in complex synthetic campaigns.

Table 1: Examples of Natural Products Synthesized Using Camphor-Derived Chiral Scaffolds This table is interactive and can be sorted by clicking on the headers.

| Natural Product | Class | Biological Activity | Reference |

|---|---|---|---|

| Lactacystin | Proteasome Inhibitor | Antitumor | nih.gov |

| Sphingofungin F | Sphingolipid Synthesis Inhibitor | Antifungal | nih.gov |

| Chloramphenicol | Antibiotic | Antibacterial | nih.govmsu.edu |

| Conagenin | Immunosuppressant | Immunomodulatory | nih.gov |

| Polyoxamic Acid | Polyoxin Antibiotic Component | Antifungal | nih.gov |

| Thiaphenicol | Antibiotic | Antibacterial | nih.gov |

| Florfenicol | Antibiotic | Antibacterial | nih.gov |

Application as a Chiral Building Block in Complex Molecule Synthesis

The primary application of this compound and its congeners is as a chiral auxiliary—a molecule temporarily incorporated into a substrate to direct a stereoselective transformation. Its effectiveness stems from the rigid camphor skeleton, which creates a predictable and sterically hindered environment. After the desired chiral center has been created, the auxiliary can be removed without racemization and often recovered for reuse.

This methodology has been extensively applied to the synthesis of non-proteinogenic α-amino acids, which are vital building blocks for pharmaceuticals and biologically active peptides. nih.govresearchgate.net For example, the related chiral auxiliary, camphorsultam, has been used to perform highly stereoselective alkylations to produce α-methylcysteine derivatives. nih.gov Similarly, camphor-derived tricycloiminolactone enolates undergo a variety of asymmetric reactions with excellent stereocontrol. nih.gov These reactions include:

Alkylations: Introducing alkyl chains to form α-alkyl- and α,α-dialkyl-α-amino acids. nih.gov

Aldol (B89426) Reactions: Reacting with aldehydes to produce β-hydroxy-α-amino acids. nih.gov

Michael Additions: Adding to α,β-unsaturated systems to generate precursors for α,γ-diamino acids. nih.gov

Mannich Reactions: A three-component reaction to furnish α,β-diamino acids. nih.gov

The ability to generate both natural (L) and unnatural (D) amino acid enantiomers, sometimes by simply choosing the corresponding (1R)-(+) or (1S)-(-) camphor derivative, makes this a particularly powerful and flexible strategy for creating molecular diversity. nih.gov

Table 2: Asymmetric Reactions Facilitated by Camphor-Derived Auxiliaries This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Electrophile | Resulting Chiral Building Block | Reference |

|---|---|---|---|

| Alkylation | Alkyl Halide | α-Alkyl-α-amino acids | nih.gov |

| Aldol Reaction | Aldehyde/Ketone | β-Hydroxy-α-amino acids | nih.gov |

| Michael Addition | α,β-Unsaturated Ester | α,γ-Diamino acids | nih.gov |

| Mannich Reaction | Imine | α,β-Diamino acids | nih.gov |

Development of Immobilized this compound Systems for Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages for industrial and green chemistry, most notably the ease of catalyst separation from the product mixture and the potential for catalyst recycling. A common strategy to achieve this is to immobilize a homogeneous catalyst onto a solid support, such as a polymer or silica. rsc.orgmdpi.com

The development of immobilized systems based on this compound or related chiral auxiliaries is a promising but still emerging area of research. The covalent attachment of the camphor scaffold to a polymer support could transform it from a stoichiometric chiral auxiliary, which must be separated chromatographically, into a recyclable, heterogeneous chiral catalyst or reagent. Such a system could, in principle, be used in packed-bed reactors, simplifying downstream processing and improving process sustainability. While the principles of catalyst immobilization are well-established for various metallic and organic catalysts, the specific application to camphorsulfonylimine systems represents a key direction for future research aimed at creating more sustainable and efficient asymmetric synthetic processes.

Integration of this compound Chemistry into Flow Reactor Systems

Continuous flow chemistry has become a powerful technology in both academic and industrial settings for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. mdpi.comresearchgate.net Performing reactions in flow reactors rather than traditional batch flasks offers superior control over reaction parameters like temperature and mixing, enhances safety, and allows for seamless integration of multiple synthetic steps into a single, automated process. nih.govbeilstein-journals.org

The adaptation of synthetic routes involving chiral auxiliaries to flow systems is a logical step toward process intensification. The chemistry of this compound and its derivatives, which often involves highly reactive intermediates like enolates and requires precise temperature control to maintain high stereoselectivity, is well-suited for the controlled environment of a flow reactor. nih.gov Integrating these reactions into a continuous process could reduce reaction times, improve yield and selectivity, and enhance safety, particularly during scale-up. scispace.com The development of telescoped flow sequences where a chiral center is installed using a camphorsulfonylimine-based method, followed by in-line cleavage of the auxiliary and subsequent reaction steps, stands as a significant goal for future process development.

Emerging Applications in Stereoselective Polymerization and Materials Science

The field of materials science is increasingly focused on the development of chiral polymers and materials with unique properties for applications in enantioselective separations, sensing, and chiroptical devices. researchgate.net The synthesis of such materials often requires stereoselective polymerization, where the stereochemistry of the monomer incorporation into the growing polymer chain is carefully controlled. rsc.org This control is typically achieved using chiral catalysts or by starting from enantiopure monomers.

This compound, with its rigid, stereodefined structure, represents a potential building block for the creation of novel chiral materials. It could be functionalized with polymerizable groups to be used as a chiral monomer, thereby imparting its chirality directly onto the polymer backbone. Alternatively, its derivatives could be designed to act as chiral ligands for metal catalysts used in stereoselective polymerization. The resulting chiral polymers could possess ordered secondary structures, such as helices, leading to unique material properties like circularly polarized luminescence. nih.gov While this area is still in its infancy, the use of robust and readily available chiral building blocks like camphorsulfonylimine is a promising and innovative direction for the future of chiral materials science.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1S)-(-)-Camphorsulfonylimine with high enantiomeric purity?

- Methodological Answer :

- Start with enantiomerically pure (1S)-(+)-10-Camphorsulfonic acid (CAS 3144-16-9) as the precursor .

- Use (1S)-(+)-10-Camphorsulfonyl chloride (CAS 21286-54-4) for imine formation via reaction with ammonia or primary amines under anhydrous conditions .

- Monitor reaction progress using ¹H/¹³C NMR to confirm sulfonylimine formation (e.g., disappearance of sulfonyl chloride peaks at δ 3.1–3.3 ppm) .

- Purify via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate white crystalline solids .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign stereochemistry using NOE (Nuclear Overhauser Effect) experiments to confirm the (1S) configuration .

- X-ray Crystallography : Resolve absolute configuration if crystalline samples are obtained .

- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol 90:10) to verify enantiomeric purity (>99% ee) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 214.1 for C₁₀H₁₅NO₂S) .

Q. How does the stereochemistry of camphorsulfonyl derivatives influence their reactivity in asymmetric catalysis?

- Methodological Answer :

- The (1S) configuration induces chiral environments in catalysts, enabling enantioselective transformations (e.g., Diels-Alder reactions) .

- Compare catalytic efficiency with (1R)-(−)-Camphorsulfonylimine (CAS 107869-45-4) to assess enantiomer-dependent stereochemical outcomes .

- Use kinetic studies (e.g., Eyring plots) to quantify enantioselectivity (ΔΔG‡) under varying temperatures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the enantioselectivity of this compound in catalytic systems?

- Methodological Answer :

- Model transition states using Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate Gibbs free energy differences between enantiomeric pathways .

- Validate computational results with experimental enantiomeric excess (ee) data from asymmetric aldol reactions .

- Analyze non-covalent interactions (e.g., hydrogen bonding, π-stacking) via NCI (Non-Covalent Interaction) plots .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer :

- Conduct meta-analysis of literature data to identify variables (e.g., solvent polarity, temperature) causing discrepancies .

- Reproduce key experiments under controlled conditions (e.g., anhydrous THF at −78°C) and compare outcomes .

- Use multivariate regression to isolate factors most affecting catalytic efficiency (e.g., ligand steric bulk vs. electronic effects) .

Q. How can the stability of this compound under acidic/basic conditions be optimized for long-term storage?

- Methodological Answer :

- Perform accelerated stability testing at elevated temperatures (40–60°C) and monitor degradation via HPLC .

- Add stabilizing agents (e.g., molecular sieves) to prevent hydrolysis of the sulfonylimine group .

- Store under inert atmosphere (argon) in amber vials at −20°C to minimize photochemical decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.